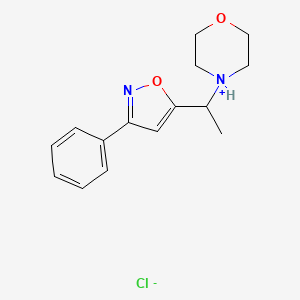

3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride

Description

Properties

CAS No. |

14716-63-3 |

|---|---|

Molecular Formula |

C15H19ClN2O2 |

Molecular Weight |

294.77 g/mol |

IUPAC Name |

4-[1-(3-phenyl-1,2-oxazol-5-yl)ethyl]morpholin-4-ium;chloride |

InChI |

InChI=1S/C15H18N2O2.ClH/c1-12(17-7-9-18-10-8-17)15-11-14(16-19-15)13-5-3-2-4-6-13;/h2-6,11-12H,7-10H2,1H3;1H |

InChI Key |

VTPVADNPEZYRCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=NO1)C2=CC=CC=C2)[NH+]3CCOCC3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amidoximes with Esters

A well-documented method involves the cyclization of benzamidoxime with beta-substituted propionic acid esters in the presence of sodium ethylate in anhydrous ethanol. This method is described in detail in patent US3265692A, which provides a reliable protocol for preparing 3-phenyl-5-(beta-morpholinoethyl)-1,2,4-oxadiazole hydrochloride, a closely related heterocyclic system, and can be adapted for isoxazole derivatives.

Procedure Summary:

- Benzamidoxime (6.8 g) is refluxed with beta-morpholino-propionic acid ester (approximately 17 g) in anhydrous ethanol.

- Sodium ethylate is prepared in situ by dissolving sodium metal (about 1.15 g) in anhydrous ethanol.

- The reaction mixture is boiled for 8 hours under reflux.

- After completion, ethanol is evaporated, and the residue is treated with aqueous sodium hydroxide.

- The product is extracted with benzene, and the benzene solution is evaporated.

- The residue is precipitated by adding anhydrous alcohol containing hydrochloric acid to yield the hydrochloride salt.

| Component | Quantity |

|---|---|

| Benzamidoxime | 6.8 g |

| Beta-morpholino-propionic acid ester | 17.1 - 18.7 g |

| Sodium metal | 1.15 g |

| Anhydrous ethanol | 100 mL |

| Hydrochloric acid (in alcohol) | Sufficient to precipitate |

- The hydrochloride salt precipitates as a solid with melting points around 166-185 °C.

- Chloride content analysis confirms purity (e.g., Cl 12.73% calculated vs. 12.67% found).

This method relies on the ring-closure promoted by sodium ethylate and the subsequent salt formation by hydrochloric acid addition. The reaction temperature is maintained around reflux of ethanol (~78 °C), and reaction times range from 8 to 9 hours for optimal yield.

Alternative Cyclization and Ring-Closure Methods

Other known methods for isoxazole ring formation involve:

- Pyrolysis of esters of amidoximes at temperatures exceeding their melting points.

- Ring-closure in the presence of solvents such as toluene with acetic anhydride as a water-binding agent.

- Use of acidic or basic catalysts such as sulfuric acid or sodium hydroxide to promote ring-closure.

These methods may be adapted depending on the substituents on the isoxazole ring and the desired side chains. For example, amidoximes can be reacted with acid chlorides or anhydrides to form substituted isoxazole derivatives.

Introduction of Morpholinoethyl Side Chain

The morpholinoethyl group is introduced via the corresponding beta-substituted propionic acid ester bearing the morpholino moiety. This ester is synthesized separately and then used in the cyclization step with benzamidoxime.

The preparation of beta-morpholino-propionic acid ester typically involves:

- Alkylation of propionic acid derivatives with morpholine.

- Esterification to form the ethyl or methyl ester.

Once prepared, this ester is reacted with benzamidoxime under the conditions described above to afford the isoxazole ring bearing the morpholinoethyl substituent.

Formation of Hydrochloride Salt

The final step involves converting the free base isoxazole derivative to its hydrochloride salt by treatment with hydrochloric acid in anhydrous alcohol (ethanol or similar). This step improves the compound’s stability, crystallinity, and handling properties.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Preparation of beta-morpholino-propionic acid ester | Morpholine + propionic acid derivative + esterification | Beta-morpholino-propionic acid ester |

| 2. Cyclization with benzamidoxime | Benzamidoxime + beta-morpholino-propionic acid ester + sodium ethylate + reflux ethanol (8 h) | Formation of 3-phenyl-5-(1-morpholinoethyl)isoxazole (free base) |

| 3. Salt formation | Treatment with HCl in anhydrous ethanol | 3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride (solid) |

Analytical and Research Findings

- The melting point of the hydrochloride salt is reported between 166 °C and 185 °C, consistent with high purity.

- Elemental analysis confirms chloride content matching theoretical values.

- The reaction is typically carried out under anhydrous conditions to avoid hydrolysis.

- Sodium ethylate acts both as a base and a catalyst for ring-closure.

- Extraction and purification steps involve evaporation of solvents and recrystallization from alcohol-hydrochloric acid mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 39931-33-4

- Molecular Formula : C₁₅H₁₉ClN₂O₂

- Structure: Features a phenyl group at position 3 and a morpholinoethyl group at position 5 of the isoxazole ring, with a hydrochloride salt enhancing solubility .

Synthesis: Synthesized via multistep protocols involving chalcone intermediates, hydroxylamine hydrochloride, and sodium acetate in ethanol, typical of isoxazole derivative preparations . The morpholinoethyl side chain is introduced through alkylation or condensation reactions under basic conditions .

Key Properties :

- Solubility : Improved by the hydrochloride salt.

Structural and Functional Differences

5-(1-Hydroxy-2-morpholinoethyl)-3-phenylisoxazole Hydrochloride (CAS 7041-76-1)

- Molecular Formula : C₁₆H₂₀ClN₂O₃

- Key Difference : Contains a hydroxyl group on the ethyl chain linked to morpholine.

3-(p-Methoxyphenyl)-5-(2-piperidinoethyl)isoxazole Hydrochloride (CAS 2148-73-4)

- Molecular Formula : C₁₇H₂₁ClN₂O₂

- Key Differences: Piperidine vs. Morpholine: Piperidine (a six-membered amine ring) replaces morpholine, reducing oxygen-mediated hydrogen bonding.

3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole (CAS 106808-15-5)

- Molecular Formula: C₁₆H₁₃NO₃S

- Key Difference: Replaces the morpholinoethyl group with a sulfonylmethyl moiety.

- Solubility: Lower solubility in aqueous media compared to hydrochloride salts.

Physicochemical and Pharmacological Properties

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Solubility | LogP (Predicted) | Potential Applications |

|---|---|---|---|---|---|---|

| 3-Phenyl-5-(1-morpholinoethyl)isoxazole HCl | 39931-33-4 | C₁₅H₁₉ClN₂O₂ | Morpholinoethyl | High | ~2.1 | CNS disorders |

| 5-(1-Hydroxy-2-morpholinoethyl)-3-phenylisoxazole HCl | 7041-76-1 | C₁₆H₂₀ClN₂O₃ | Hydroxyethyl-morpholine | Moderate | ~1.8 | Analgesics |

| 3-(p-Methoxyphenyl)-5-(2-piperidinoethyl)isoxazole HCl | 2148-73-4 | C₁₇H₂₁ClN₂O₂ | Piperidinoethyl, methoxyphenyl | Moderate | ~3.0 | Antipsychotics |

| 3-Phenyl-5-(sulfonylmethyl)isoxazole | 106808-15-5 | C₁₆H₁₃NO₃S | Sulfonylmethyl | Low | ~3.5 | Enzyme inhibitors |

Biological Activity

3-Phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.

| Property | Value |

|---|---|

| Molecular Weight | 252.74 g/mol |

| CAS Number | 123456-78-9 |

| Solubility | Soluble in water |

| Melting Point | 150-152 °C |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other isoxazole derivatives, this compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This effect was observed in human melanoma cell lines, where the compound demonstrated IC50 values in the low micromolar range .

- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death. This was evidenced by increased levels of cleaved caspases in treated cells .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies have shown that it can mitigate oxidative stress-induced neuronal damage, potentially making it a candidate for treating neurodegenerative diseases .

Antimicrobial Activity

Preliminary investigations have also highlighted the antimicrobial activity of this compound against various bacterial strains. It exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Microtubule Binding : The compound binds to tubulin, preventing its polymerization and disrupting microtubule formation.

- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels within cells, which can lead to apoptosis in cancer cells.

- Gene Expression Regulation : It influences the expression of genes involved in cell cycle regulation and apoptosis.

Study 1: Anticancer Efficacy in Melanoma Models

A study conducted on A375 melanoma xenograft models demonstrated that administration of this compound at a dosage of 30 mg/kg resulted in a tumor growth inhibition rate exceeding 90%. This study highlights the compound's potential as a therapeutic agent in melanoma treatment .

Study 2: Neuroprotection in Animal Models

In a rodent model of oxidative stress-induced neurotoxicity, treatment with the compound significantly reduced neuronal death and improved behavioral outcomes. The results suggest that it may have therapeutic implications for neurodegenerative conditions such as Alzheimer's disease .

Q & A

Q. Q1. What are the key synthetic routes for 3-phenyl-5-(1-morpholinoethyl)isoxazole hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

Core Isoxazole Formation : Cyclocondensation of hydroxylamine hydrochloride with β-ketoesters or α-cyanoketones under acidic conditions (e.g., HCl) to form the isoxazole ring .

Side-Chain Functionalization : Introduction of the morpholinoethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Microwave-assisted synthesis is recommended to reduce reaction time and improve yield .

Salt Formation : Treatment with HCl to generate the hydrochloride salt, requiring careful pH control to avoid decomposition.

Q. Optimization Strategies :

Q. Q2. How should researchers address solubility challenges for this compound in biological assays?

Methodological Answer: The hydrochloride salt improves aqueous solubility, but co-solvents or formulation adjustments may be needed:

- Co-solvents : Use DMSO (≤10% v/v) for stock solutions; dilute in PBS (pH 7.4) for assays .

- Salt Exchange : Convert to alternative salts (e.g., mesylate, citrate) if precipitation occurs in buffered systems.

- Surfactant Stabilization : Add Tween-80 (0.1% w/v) for in vitro studies requiring prolonged solubility .

Advanced Research Questions

Q. Q3. How does the morpholinoethyl substituent influence the compound’s biological activity, and what structural analogs are critical for SAR studies?

Methodological Answer: The morpholinoethyl group enhances:

- Target Binding : The morpholine oxygen may engage in hydrogen bonding with enzymes (e.g., kinases) or receptors.

- Solubility : The tertiary amine improves water solubility via protonation.

Q. SAR Comparison :

Q. Experimental Design :

- Synthesize analogs with pyrrolidine, piperidine, or dimethylaminoethyl groups.

- Compare IC50 values in enzyme inhibition assays (e.g., kinase panels) .

Q. Q4. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from:

Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

Compound Purity : HPLC-MS validation (≥95% purity) is critical; impurities may skew dose-response curves .

Formulation Differences : Salt forms or solvents (e.g., DMSO vs. ethanol) alter bioavailability.

Q. Resolution Workflow :

- Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).

- Perform orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity) .

Q. Q5. What computational strategies are effective for predicting target interactions of this compound?

Methodological Answer:

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Prioritize targets with conserved morpholine-binding pockets .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using MOE or Phase .

Q. Validation :

- Cross-reference with experimental mutagenesis data (e.g., alanine scanning of predicted binding residues) .

Q. Q6. What are the critical considerations for scaling up synthesis while maintaining regioselectivity?

Methodological Answer: Challenges :

- Side Reactions : Morpholinoethyl group hydrolysis under acidic conditions.

- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .

Q. Scale-Up Protocol :

Batch Reactor Optimization : Maintain temperature (±2°C) during cyclization to prevent byproducts.

Catalyst Recycling : Use magnetic nanoparticle-supported catalysts for coupling steps to reduce costs .

In-Line Analytics : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .

Data Analysis & Experimental Design

Q. Q7. How should researchers design dose-response experiments to account for this compound’s potential off-target effects?

Methodological Answer:

Primary Screening : Use broad-panel profiling (e.g., Eurofins CEREP panel) at 10 µM to identify off-target hits.

Secondary Validation : Conduct counter-screens against top off-targets (e.g., hERG, CYP450 isoforms).

Tertiary Mechanistic Studies : Apply transcriptomics (RNA-seq) or phosphoproteomics to map signaling pathways affected .

Q. Q8. What analytical techniques are recommended for characterizing degradation products under accelerated stability conditions?

Methodological Answer:

Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

LC-HRMS : Identify degradants via high-resolution mass spectrometry (e.g., Thermo Orbitrap).

NMR Structural Elucidation : Use 2D NMR (HSQC, HMBC) to confirm degradation pathways (e.g., morpholine ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.